6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline
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Overview
Description
6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline is an organic compound characterized by the presence of a chloro-iodophenyl group attached to a sulfanyl group, which is further connected to a dimethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the chloro-iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)sulfanyl-2,3-dimethoxyaniline
- 6-(4-Fluorophenyl)sulfanyl-2,3-dimethoxyaniline
- 6-(4-Methylphenyl)sulfanyl-2,3-dimethoxyaniline
Uniqueness
6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline is unique due to the presence of both chloro and iodo substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
823802-39-7 |
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Molecular Formula |
C14H13ClINO2S |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
6-(4-chloro-2-iodophenyl)sulfanyl-2,3-dimethoxyaniline |
InChI |
InChI=1S/C14H13ClINO2S/c1-18-10-4-6-12(13(17)14(10)19-2)20-11-5-3-8(15)7-9(11)16/h3-7H,17H2,1-2H3 |
InChI Key |
XHDNGFFWKQUESM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)SC2=C(C=C(C=C2)Cl)I)N)OC |
Origin of Product |
United States |
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